N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine
Description
N-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a cyclopropyl group and at position 2 with a methylpyrrolidin-3-amine moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic structure containing two nitrogen atoms and one oxygen atom, known for its stability and role in medicinal chemistry.
Properties
Molecular Formula |
C11H18N4O |
|---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H18N4O/c1-15(9-4-5-12-6-9)7-10-13-14-11(16-10)8-2-3-8/h8-9,12H,2-7H2,1H3 |
InChI Key |
XPZIQAQQVSUXOR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NN=C(O1)C2CC2)C3CCNC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Pyrrolidine Derivative Formation: The pyrrolidine moiety can be synthesized through the reaction of appropriate amines with cyclic anhydrides or through reductive amination processes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group or the nitrogen atoms.
Reduction: Reduction reactions could target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylpyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to ring-opened products.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine may exhibit interesting pharmacological properties. Compounds containing oxadiazole rings are known for their antimicrobial, anti-inflammatory, and anticancer activities .
Medicine
In medicine, this compound could be investigated for its potential as a therapeutic agent. The presence of the oxadiazole ring suggests it might interact with biological targets involved in various diseases.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring could play a crucial role in binding to these targets, while the cyclopropyl and pyrrolidine groups might influence the compound’s overall bioavailability and stability.
Comparison with Similar Compounds
Structural Variations
Oxadiazole Core Modifications: The target compound and LMM5/7c share the 1,3,4-oxadiazole ring but differ in substituents. LMM5 includes a sulfamoyl-benzamide group linked to antifungal activity, while the target compound’s cyclopropyl and pyrrolidine groups may optimize lipophilicity and binding affinity .
Bioactivity Trends: Antifungal Activity: LMM5 and LMM11 () inhibit C. albicans via thioredoxin reductase targeting, suggesting the oxadiazole scaffold’s versatility in enzyme inhibition . Antimicrobial Potential: Pyridine-2-yl derivatives () show broad-spectrum activity, attributed to the electron-deficient pyridine ring enhancing membrane penetration .
Physicochemical Properties :
- Melting points for 7c–7f () range from 134–178°C, correlating with their sulfanyl and propanamide groups’ polarity. The target compound’s melting point is unreported but likely lower due to reduced hydrogen-bonding substituents .
- Molecular weights vary significantly: LMM5 (476.5 g/mol) is nearly double the target compound’s calculated weight (221.3 g/mol), reflecting differences in functional group complexity .
Biological Activity
N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
This compound is characterized by:
- Molecular Formula : CHNO
- Molecular Weight : 222.29 g/mol
- Key Functional Groups : Pyrrolidine ring and a 1,3,4-oxadiazole moiety with a cyclopropyl substituent.
The presence of these groups contributes to its diverse biological activities and potential therapeutic applications.
Research indicates that this compound interacts with various biological targets. Its mechanism of action may involve:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptor Interaction : It has been shown to bind to certain receptors, potentially modulating signaling pathways critical for various physiological processes.
Biological Activities
This compound exhibits several notable biological activities:
Anticancer Activity
Studies have demonstrated its potential as an anticancer agent. For instance, derivatives of oxadiazole compounds have shown significant cytotoxic effects against various cancer cell lines (e.g., HeLa, Caco-2), with IC values in the nanomolar range .
Anthelmintic Activity
Recent research identified the compound's effectiveness against Caenorhabditis elegans, a model organism for studying anthelmintic properties. It was capable of killing 100% of the worm population at concentrations between 25–50 ppm within 24 hours .
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Compounds with oxadiazole moieties are known to exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell processes .
Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl derivatives on a panel of cancer cell lines. The results indicated that compounds exhibited varying degrees of growth inhibition, with some achieving significant inhibition zones (20–25 mm) in agar diffusion assays .
Study 2: Anthelmintic Screening
In a screening program utilizing C. elegans, this compound was identified as a potent anthelmintic agent. The compound's mechanism involved disrupting neuromuscular function in the worms .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| N-methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)methylpyrrolidin-3-am | Structure | Methyl group on oxadiazole | Moderate anticancer activity |
| 3-amino-4-(5-methyl-furazan) | Structure | Furazan ring | Antibacterial properties |
| N-methyl-N-(5-cyclopropyl-thiadiazol) | Structure | Thiadiazole instead of oxadiazole | Antifungal activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
